3-Azetidinecarboxylic acid
Overview
Description
3-Azetidinecarboxylic acid is a proline analog that acts as a stoichiometric replacement of proline1. It is used as a chemical hybridizing agent and is a useful intermediate in the synthesis of polypeptides2. It is also used in pharmaceutical3 and agrochemical3 research.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Azetidinecarboxylic acid. However, it’s worth noting that azetidine and its derivatives are valuable compounds in pharmaceutical research3.Molecular Structure Analysis
The molecular formula of 3-Azetidinecarboxylic acid is C4H7NO21. Its molecular weight is 101.10 g/mol1. The InChI key is GFZWHAAOIVMHOI-UHFFFAOYSA-N1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-Azetidinecarboxylic acid. However, it’s known that azetidine-3-carboxylic acid is a fairly strained molecule that provides oxadiazoles in good yields2.Physical And Chemical Properties Analysis
The melting point of 3-Azetidinecarboxylic acid is 286 °C (dec.) (lit.)3. It has a low toxicity by ingestion and skin contact2.
Scientific Research Applications
Ion Transport in Plants : Azetidine 2-carboxylic acid has been utilized as an analog of proline to study the relationship between protein synthesis and ion transport in plants. It was found to be a potent inhibitor of ion release to the xylem of excised barley roots and intact plants, affecting the process of release from symplast to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Proline Metabolism and Protein Conformation : It has been used in studying proline metabolism and protein conformation. A specific study synthesized a radioactively labeled form of azetidine-2-carboxylic acid for uptake and incorporation studies in Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).
Design of Drug Prodrugs : In pharmaceutical research, azetidine derivatives have been explored for designing prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), a drug used to treat HIV infection. These studies aim to improve drug delivery, reduce toxicity, and enhance drug efficacy (Parang, Wiebe, & Knaus, 2000).
Toxicity and Teratogenicity in Foods : Azetidine-2-carboxylic acid's presence in garden beets has been linked to its toxic and teratogenic properties. This compound can be misincorporated into proteins in place of proline, causing alterations in collagen, keratin, hemoglobin, and protein folding, potentially leading to a range of malformations (Rubenstein et al., 2006).
Synthetic Chemistry : Azetidine is significant in synthetic chemistry, particularly as an amino acid surrogate and in peptidomimetic and nucleic acid chemistry. Its unique structure makes it a candidate for various synthetic reactions including ring-opening and expansion reactions (Mehra, Lumb, Anand, & Kumar, 2017).
Role in Human Disease : The role of Azetidine-2-carboxylic acid in human disease is under investigation, particularly since it is found in foods like sugar beets and table beets. Its presence in the food chain is a concern due to its potential toxic and teratogenic effects (Rubenstein et al., 2009).
Safety And Hazards
3-Azetidinecarboxylic acid has low toxicity by ingestion and skin contact2. When heated to decomposition, it emits toxic vapors of NOx2. It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes4.
Future Directions
While I couldn’t find specific future directions for 3-Azetidinecarboxylic acid, it’s worth noting that azetidine and its derivatives are valuable compounds in pharmaceutical3 and agrochemical3 research, suggesting potential future applications in these fields.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWHAAOIVMHOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041479 | |
Record name | 3-Azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinecarboxylic acid | |
CAS RN |
36476-78-5 | |
Record name | 3-Azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36476-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036476785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AZETIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56Y8G819O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.